Didecyl sulfoxide

Vue d'ensemble

Description

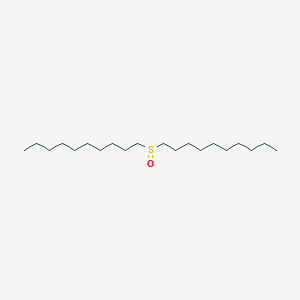

Didecyl sulfoxide is a chemical compound with the molecular formula C20H42OS and a molecular weight of 330.62 . It is a main product in the category of sulfoxides .

Molecular Structure Analysis

Sulfoxides, including Didecyl sulfoxide, are characterized by a sulfur atom bonded to two carbon atoms and one oxygen atom . The sulfur-oxygen bond is polar, which gives sulfoxides their unique properties . In the case of Didecyl sulfoxide, it has two decyl groups attached to the sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving sulfoxides are mainly performed by transferring one or more units of dimethyl sulfoxide, such as oxygen (–O–, =O), methyl (–CH 3), methylene (–CH 2 –), methylidene (=CH 2), methine (=CH–), donor of formylation (–CHO), sulfur (–S–), methylthio (–SMe), methyl sulfoxide (–SOMe), donor of methyl thiomethylation (–CH 2 SMe), or donor of methyl sulfoxide methylation (–CH 2 SOMe), to the target molecules .

Physical And Chemical Properties Analysis

Didecyl sulfoxide has a boiling point of 454.4ºC at 760 mmHg and a density of 0.897g/cm3 . It is a main product in the category of sulfoxides .

Applications De Recherche Scientifique

Food Science Applications : Didecyl sulfoxide was found effective in reducing the odor of foods containing volatile sulfur compounds. A study demonstrated that molds, particularly Aspergillus awamori var. kawachii, could decrease the amount of didecyl sulfide, leading to a reduction in pungent odors like those from onion and garlic (Kawabe, Gunda, & Morita, 1996).

Nanotechnology and Materials Science : Research on copper nanoparticles modified by didecyl benzene sulfonate (a compound related to didecyl sulfoxide) showed that these nanoparticles exhibit interesting nonlinear optical properties, which could have implications in materials science and optoelectronics (Guo et al., 1999).

Organic Chemistry : Didecyl sulfoxide derivatives have been used as catalysts and reagents in various organic reactions. For example, chiral sulfoxides have been used in asymmetric allylation reactions (Kobayashi, Ogawa, Konishi, & Sugiura, 2003), and enantiopure sulfoxides have seen significant advances as chiral auxiliaries in carbon-carbon and carbon-oxygen bond-forming reactions (Carreño, Hernández-Torres, Ribagorda, & Urbano, 2009).

Pharmacological Research : Although you requested to exclude drug use and dosage, it's worth noting that sulfoxides, in general, have been explored in pharmacology. For example, dimethyl sulfoxide has been studied for its protective effects against excitotoxic death in neurons (Lu & Mattson, 2001).

Agricultural Applications : Didecyl sulfoxide derivatives have been investigated for their potential use as environmentally benign pesticides, showing promising acaricidal and insecticidal activities (Yu, Liu, Li, & Wang, 2016).

Environmental Chemistry : Sulfoxides have been used in environmentally friendly oxidation processes, such as the oxidation of sulfides to sulfoxides using hydrogen peroxide (Firouzabadi, Iranpoor, Jafari, & Riazymontazer, 2006).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-decylsulfinyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42OS/c1-3-5-7-9-11-13-15-17-19-22(21)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMZAPNGBZURBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCS(=O)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389104 | |

| Record name | DIDECYL SULFOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Didecyl sulfoxide | |

CAS RN |

2168-95-8 | |

| Record name | DIDECYL SULFOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

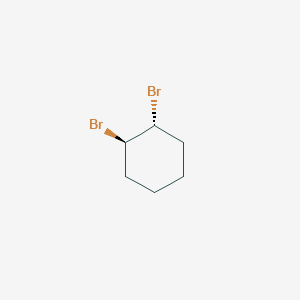

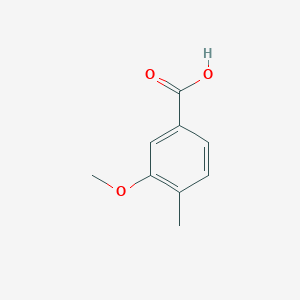

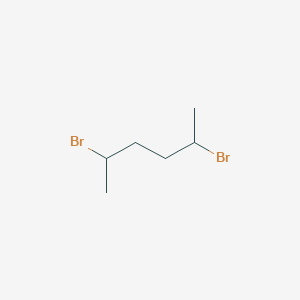

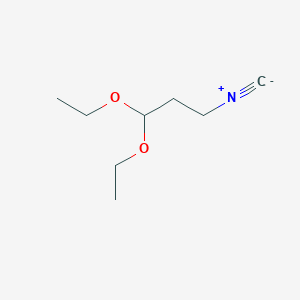

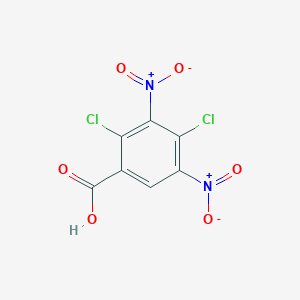

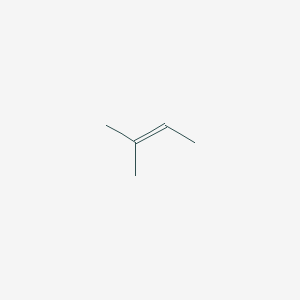

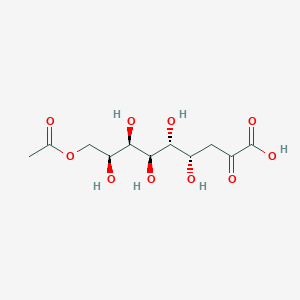

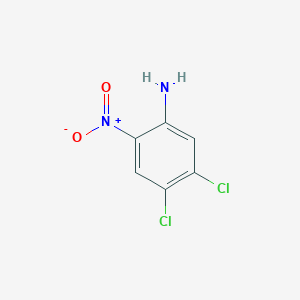

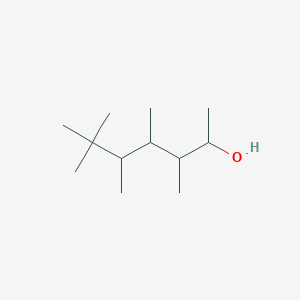

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.